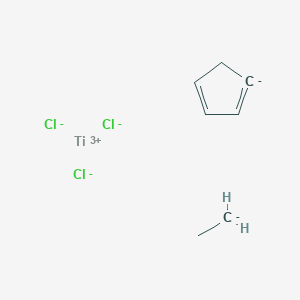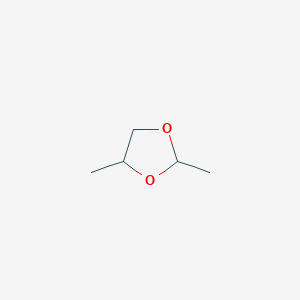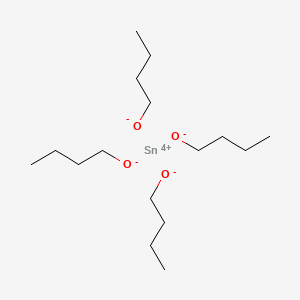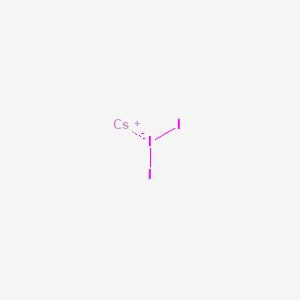
TETRAAMMINEPLATINUM(II) TETRACHLORO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TETRAAMMINEPLATINUM(II) TETRACHLORO- is a chemical compound with the molecular formula Cl8H12N4Pt3 and a molecular weight of 936.98008 . It is a green powder with a melting point of 320 °C (dec.) (lit.) and a density of 4 g/mL at 25 °C (lit.) .
Synthesis Analysis
The synthesis of TETRAAMMINEPLATINUM(II) TETRACHLORO- involves a chemical route that is used in the preparation of precursors for catalysts . The synthesis process has been studied at a laboratory scale, yielding a 61% production rate . The synthesis process involves the use of tetraammineplatinum (II) chloride salt .Molecular Structure Analysis
The molecular structure of TETRAAMMINEPLATINUM(II) TETRACHLORO- has been determined by various physicochemical methods of analysis, including IR, single-crystal and powder XRD, and simultaneous thermogravimetry and differential scanning calorimetry with evolved gas analysis mass spectrometry .Chemical Reactions Analysis
The solid-phase reaction of tetraammineplatinum (II) chloride with ammonium heptamolybdate under argon in the temperature range from 50 to 500°C has been studied . The reaction includes five steps with six endothermic effects .Physical And Chemical Properties Analysis
TETRAAMMINEPLATINUM(II) TETRACHLORO- is a green powder with a melting point of 320 °C (dec.) (lit.) and a density of 4 g/mL at 25 °C (lit.) . Its thermal decomposition mechanisms in different atmospheres have been studied .Aplicaciones Científicas De Investigación
Catalyst in Chemical Synthesis
Tetraammineplatinum(II) chloride is used as a catalyst in chemical synthesis . As a catalyst, it speeds up chemical reactions without being consumed in the process. This makes it valuable in various chemical synthesis processes where platinum’s unique properties are beneficial.
Precursor for Platinum Catalysts
This compound serves as a precursor for platinum catalysts . In this context, a precursor is a compound that participates in a chemical reaction that produces another compound. In this case, Tetraammineplatinum(II) chloride can be used to produce other platinum-based catalysts, expanding its utility in various chemical reactions.
Pharmaceutical Applications
Tetraammineplatinum(II) chloride has pharmaceutical applications . While the specific applications aren’t detailed in the source, platinum compounds are often used in cancer treatments. For example, Cisplatin, a platinum-containing chemotherapy medication, is used to treat various forms of cancer.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, and platinum compounds can be used in various ways in this field. For example, they can be used in the process of protein identification and characterization.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tetraammineplatinum(II) Tetrachloro- is a coordination complex of platinum (II), consisting of a central platinum ion surrounded by four ammine (NH3) ligands
Mode of Action
It is known that it can be used as a source of platinum .
Biochemical Pathways
It is known to be used in the synthesis of other platinum-based catalysts .
Pharmacokinetics
It is known that the compound has a melting point of 320 °c (dec) (lit) and a density of 4 g/mL at 25 °C (lit) .
Action Environment
It is known that the compound is used as a precursor to synthesize other platinum catalysts .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of TETRAAMMINEPLATINUM(II) TETRACHLORO- can be achieved through a two-step process. The first step involves the synthesis of tetraammineplatinum(II) chloride, which is then reacted with hydrogen chloride to form TETRAAMMINEPLATINUM(II) TETRACHLORO-.", "Starting Materials": [ "Platinum(II) chloride", "Ammonia solution", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Synthesis of tetraammineplatinum(II) chloride", "1. Dissolve platinum(II) chloride in water to form a solution.", "2. Slowly add ammonia solution to the platinum(II) chloride solution while stirring.", "3. Continue stirring until the solution turns dark brown and a precipitate forms.", "4. Filter the precipitate and wash it with water to remove any impurities.", "5. Dry the precipitate to obtain tetraammineplatinum(II) chloride.", "Step 2: Formation of TETRAAMMINEPLATINUM(II) TETRACHLORO-", "1. Dissolve tetraammineplatinum(II) chloride in water to form a solution.", "2. Bubble hydrogen chloride gas through the solution while stirring.", "3. Continue stirring until the solution turns yellow and a precipitate forms.", "4. Filter the precipitate and wash it with water to remove any impurities.", "5. Dry the precipitate to obtain TETRAAMMINEPLATINUM(II) TETRACHLORO-." ] } | |
Número CAS |
13820-46-7 |
Nombre del producto |
TETRAAMMINEPLATINUM(II) TETRACHLORO- |
Fórmula molecular |
Cl8H12N4Pt3 |
Peso molecular |
936.98008 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)